

Drug Profile: Diphenhydramine

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Compound Focus: Diaphen

CAS No.: 6699-38-3

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Diphenhydramine is a first-generation ethanolamine H1 receptor antagonist. It is widely used for its antihistaminic, antiemetic, hypnotic, and antiparkinson effects [1].

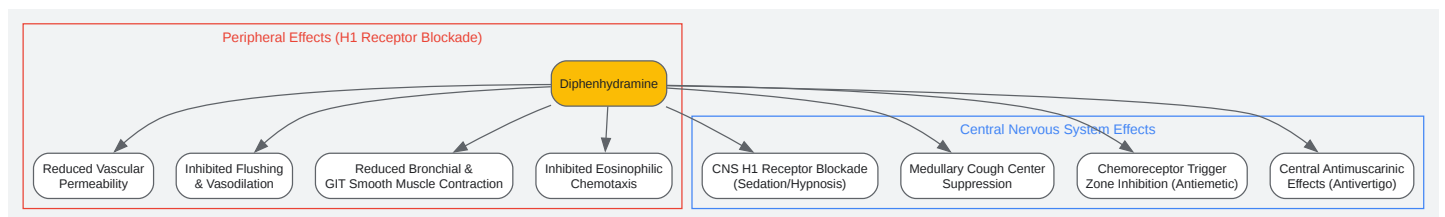
Attribute	Technical Details
DrugBank ID	DB01075 [1]
Generic Name	Diphenhydramine [1]
IUPAC Name	2-(diphenylmethoxy)-N,N-dimethylethanamine [1]
Chemical Formula	C ₁₇ H ₂₁ NO [1]
Molecular Weight	255.3547 g/mol [1]
Modality	Small Molecule [1]
Therapeutic Categories	Histamine H1 Antagonists [1]
Protein Binding	~78% - 85% [1]

Pharmacology & Mechanism of Action

Diphenhydramine functions primarily as an **inverse agonist** at the histamine H1 receptor. Its ability to cross the blood-brain barrier results in central nervous system effects. The drug also has significant activity as a muscarinic acetylcholine receptor antagonist [1].

Target	Action	Primary Organ System	Clinical Effect
Histamine H1 Receptor	Inverse Agonist	Peripheral & CNS	Reduces allergic symptoms; causes sedation [1]
Muscarinic Acetylcholine Receptor M2	Antagonist	CNS	Antiparkinson effects [1]
Histamine N-methyltransferase	Inhibitor	-	- [1]

The diagram below illustrates the core mechanism of action of Diphenhydramine and its primary physiological effects.



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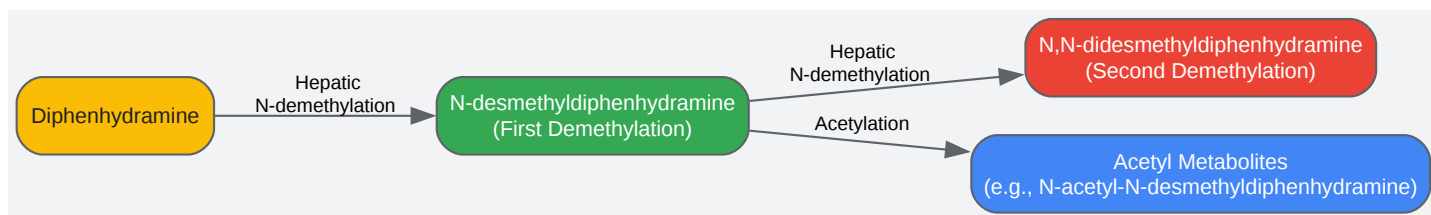
Pharmacokinetic Profile

Understanding the absorption, distribution, metabolism, and excretion of Diphenhydramine is critical for experimental design and dosage formulation [1].

Parameter	Value / Characteristics
Absorption	Rapidly absorbed after oral administration [1].
Time to Peak Concentration (T_{max})	~2-3 hours [1].
Oral Bioavailability	40% - 60% [1].
Volume of Distribution	3.3 - 6.8 L/kg (widely distributed, including to the CNS) [1].

| **Metabolism** | Extensive first-pass metabolism via hepatic **N-demethylation**. • Primary metabolite: N-desmethyldiphenhydramine. • Secondary metabolite: N,N-didesmethyldiphenhydramine [1]. | | **Protein Binding** | 78% - 85% [1]. |

The metabolic pathway of Diphenhydramine is visualized in the following flowchart.



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Key Experimental Methodologies

For researchers aiming to study Diphenhydramine, here are summaries of key methodological approaches derived from its known pharmacology.

Experimental Area	Suggested Methodology
Receptor Binding Assays	Use radioligand binding studies (e.g., with [3H]-mepyramine) on cell membranes expressing cloned human H1 receptors to determine K_i and IC_{50} values, confirming inverse agonist activity [1].

Experimental Area	Suggested Methodology
In Vivo Efficacy (Allergy)	Employ histamine-induced wheal and flare models in guinea pigs or rodents. Measure reduction in wheal diameter and vascular permeability after oral or parenteral administration [1].
Sedation & CNS Studies	Utilize open-field tests, rotarod performance, and EEG measurements in rodent models to quantify sedative effects and correlate with CNS receptor occupancy [1].
Pharmacokinetic Profiling	Conduct LC-MS/MS analysis of plasma samples following single-dose administration in pre-clinical models to calculate C_{max} , T_{max} , AUC, and half-life [1].

Research Implications

Diphenhydramine serves as a classic prototype for first-generation H1 antihistamines. Its broad interaction with multiple neurotransmitter systems (including dopamine, norepinephrine, serotonin, and acetylcholine) makes it a compelling candidate for investigating polypharmacology and drug repurposing, particularly for its potential anxiolytic and antidepressant properties [1].

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References

1. Diphenhydramine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

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